molecular formula C12H10N4O B12919349 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-91-6

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12919349
CAS No.: 62051-91-6
M. Wt: 226.23 g/mol
InChI Key: OSSQPGHVPKERRV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a high-purity chemical compound offered for research applications. This specialized small molecule belongs to the triazolopyridine chemical class, which is a fused heterocyclic system known for its significant potential in medicinal chemistry and drug discovery . The structure combines a [1,2,3]triazolo[4,5-b]pyridine core with a 4-methoxyphenyl substituent, making it a valuable scaffold for developing novel bioactive molecules. Triazolopyridine derivatives have demonstrated diverse biological activities in scientific literature, including serving as key intermediates for protein kinase inhibitors . The [1,2,3]triazolo[4,5-b]pyridine framework is particularly valued for its role in creating molecular structures with potential pharmacological properties. Researchers utilize this compound as a sophisticated building block in synthetic chemistry programs aimed at developing new therapeutic agents, particularly where the triazole and pyridine motifs contribute to target binding and pharmacokinetic properties. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions and laboratory practices.

Properties

CAS No.

62051-91-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-methoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H10N4O/c1-17-10-6-4-9(5-7-10)16-12-11(14-15-16)3-2-8-13-12/h2-8H,1H3

InChI Key

OSSQPGHVPKERRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction typically requires the use of a catalyst, such as piperidine, and is carried out under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Chemical Reactions Involving 3-(4-Methoxyphenyl)-3H- triazolo[4,5-b]pyridine

This compound can participate in various chemical reactions typical of heterocyclic compounds. These include:

  • Nucleophilic Substitution : The triazole ring can undergo nucleophilic substitution reactions, which are useful for modifying the compound's structure to enhance its biological activity.

  • Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

  • Metal-Catalyzed Coupling Reactions : The presence of a pyridine ring makes it suitable for metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which can be used to introduce aryl groups.

Spectroscopic Characterization

The structure of 3-(4-Methoxyphenyl)-3H- triazolo[4,5-b]pyridine is typically confirmed using spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H-NMR and 13C-NMR are used to identify the compound's structure by analyzing the signals corresponding to the aromatic protons and carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and purity of the compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups present in the compound.

Data Table: Spectroscopic Data for 3-(4-Methoxyphenyl)-3H- triazolo[4,5-b]pyridine

Spectroscopic MethodKey Features
1H-NMR Signals for aromatic protons (around 7-8 ppm)
13C-NMR Signals for aromatic carbons (around 120-150 ppm)
HRMS Molecular weight: 226.23 g/mol
IR Spectroscopy Absorption bands for C=N and C=C bonds

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₀N₄O
  • Molecular Weight : 226.23 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)triazolo[4,5-b]pyridine
  • CAS Number : 62051-91-6

The compound features a triazole ring fused with a pyridine moiety, which is essential for its biological activity and chemical reactivity.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,5-b]pyridine possess significant anticancer properties. For instance, a study demonstrated that compounds with this structure inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the methoxy group enhances the lipophilicity and bioavailability of the compound, making it a suitable candidate for further development in anticancer therapies .

Antimicrobial Properties

The antimicrobial efficacy of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has been explored against various bacterial strains. A comparative study showed that this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics to combat resistant strains .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods such as cycloaddition reactions involving azides and alkynes. These reactions are significant in synthetic chemistry for creating complex structures efficiently. The optimization of these synthetic routes has been documented in literature, highlighting the importance of reaction conditions on yield and purity .

Optical Properties

The optical properties of triazolo[4,5-b]pyridine derivatives have been investigated for their application in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for use in optoelectronic devices. Studies have shown that modifications to the structure can tune the emission wavelength and intensity, which is crucial for device performance .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations comparable to established antibiotics, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The triazolopyridine core tolerates diverse substituents, significantly altering properties such as melting points, solubility, and stability. Below is a comparative analysis of analogs with varying aryl/alkyl groups:

Compound Name Substituent (Position 3) Melting Point (°C) Yield (%) Key Spectral Data (MS m/z) Reference ID
3-(4-Methoxyphenyl)-3H-triazolo[4,5-b]pyridine 4-Methoxyphenyl N/A 42 350.1 [M+H]+
3-(4-Fluorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 4-Fluorophenyl 315–316 81 270 [M+H]+
3-(3-Trifluoromethoxyphenyl)-3H-triazolo[4,5-b]pyridine 3-Trifluoromethoxyphenyl N/A 57 N/A
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine 1-Benzylpiperidin-4-yl N/A N/A N/A
3-(3-Bromophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 3-Bromophenyl 328–329 80 330, 332 [M+H]+

Key Observations :

  • Electron-Donating vs. In contrast, halogenated derivatives (e.g., 4-fluorophenyl, 3-bromophenyl) exhibit higher melting points, likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
  • Biological Implications : The 1-benzylpiperidin-4-yl substituent () enhances metabolic stability, as seen in its identification as a differentially accumulated metabolite in plant studies. This suggests improved resistance to enzymatic degradation compared to aryl-substituted analogs .
Pharmacokinetic and Metabolic Profiles
  • Differential Accumulation : The 1-benzylpiperidin-4-yl analog () shows upregulated accumulation in metabolomic studies, implying enhanced bioavailability or reduced efflux .

Biological Activity

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that integrates a triazole ring with a pyridine structure. Its unique molecular architecture, enhanced by the presence of a methoxy group on the phenyl ring, contributes to its diverse biological activities and therapeutic potential. This compound is part of the triazolopyridine class, which has garnered attention for its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N4OC_{13}H_{12}N_{4}O, with a molecular weight of approximately 244.26 g/mol. The methoxy group increases lipophilicity, potentially influencing interactions with biological targets. Below is a summary of its structural features:

Property Details
Molecular FormulaC13H12N4OC_{13}H_{12}N_{4}O
Molecular Weight244.26 g/mol
Chemical StructureChemical Structure

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Molecular docking studies suggest that it binds effectively to active sites of proteins involved in cancer progression. For instance, it has been noted to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A549 (lung cancer)

In vitro studies reported IC50 values ranging from 45 to 97 nM against these cell lines, demonstrating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes critical in metabolic pathways.
  • Receptor Interaction : The compound interacts with cellular receptors, modulating signal transduction pathways.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment:

Cell Line IC50 (nM) Reference
MCF-745
HCT-11697
A54990

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at relatively low concentrations:

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings underscore the potential of this compound as a candidate for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization strategies or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
  • Oxidative Ring Closure : Hydrazine intermediates can undergo oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding triazolopyridines in ~73% isolated yield after purification via alumina chromatography .

  • CuAAC : Ethynylpyridine derivatives react with azides under copper catalysis (e.g., CuSO₄/sodium ascorbate in DMSO) to form triazole rings. This method requires optimization of temperature (60–80°C) and solvent polarity .

  • Key Parameters : Reaction time (3–24 hours), solvent choice (DMSO, ethanol), and oxidant/catalyst loading significantly impact yield.

    • Data Table : Synthetic Methods for Analogous Triazolopyridines
MethodConditionsYieldKey Reference
Oxidative CyclizationNaOCl, ethanol, RT, 3 h73%
CuAACCuSO₄, sodium ascorbate, DMSO, 80°C60–85%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For example, mean σ(C–C) = 0.003 Å and R-factor = 0.049 in analogous triazolopyridine derivatives .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C4). Mass spectrometry (HRMS) validates molecular weight.
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses purity and phase transitions.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of triazolopyridines?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
  • Reaction Path Search : Identifies energetically favorable intermediates and byproducts .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection by modeling polarity and solubility .
  • Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., catalyst loading, temperature) .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies arise from varying catalysts, solvents, or purification methods. Systematic approaches include:
  • Design of Experiments (DoE) : Uses factorial designs to isolate critical variables (e.g., temperature vs. catalyst ratio) .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized intermediates) to refine reaction conditions .
  • Cross-Validation : Reproduces key steps (e.g., hydrazine oxidation) under controlled conditions to benchmark yields .

Q. How can bioactivity be assessed for triazolopyridine derivatives?

  • Methodological Answer : While direct data on the target compound is limited, analogous studies suggest:
  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity of the methoxyphenyl group) .

Q. What experimental design principles improve synthesis scalability?

  • Methodological Answer :
  • DoE Frameworks : Fractional factorial designs reduce the number of trials while testing variables (e.g., solvent, temperature, stoichiometry) .
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress in real time .
  • Green Chemistry Metrics : Atom economy and E-factor calculations prioritize sustainable routes (e.g., NaOCl over Cr(VI) oxidants) .

Key Research Considerations

  • Contradictory Data : Variability in catalytic efficiency (e.g., Cu vs. I₂ catalysts ) highlights the need for controlled reproducibility studies.
  • Advanced Characterization : Combine XRD with Hirshfeld surface analysis to study intermolecular interactions .
  • Safety : Sodium hypochlorite offers a greener alternative to DDQ/Cr(VI) but requires pH control to avoid chlorinated byproducts .

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